3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the CAS Number: 2149597-25-9 . It has a molecular weight of 257.21 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15) . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 257.21 .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is significant in pharmaceuticals due to its ability to enhance the biological activity of drugs. This compound can be used as an intermediate in the synthesis of various FDA-approved drugs, particularly those that exhibit pharmacological activities .
Agrochemical Synthesis
In the agrochemical industry, the trifluoromethyl group is valued for its contribution to the development of pesticides. Compounds with this group, including derivatives of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide , are used to create more effective pest control agents .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in creating functionalized molecules with potential applications in medicinal chemistry and material science .
Catalysis
The unique physicochemical properties of the trifluoromethyl group make it a valuable moiety in catalysis. It can influence the reactivity and selectivity of catalytic processes, which is essential in producing various chemical products .
Veterinary Medicine
Similar to its use in human pharmaceuticals, 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide and its derivatives can be applied in the development of veterinary drugs, enhancing their efficacy and stability .
Material Science
The incorporation of fluorine atoms into materials can significantly alter their properties, such as increasing resistance to solvents and thermal stability. This makes such compounds valuable in the creation of advanced materials .
Fluorine Chemistry Research
As a compound containing fluorine, 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is of interest in the field of fluorine chemistry, where researchers explore the effects of fluorine atoms on the properties of organic molecules .
Drug Mechanism Studies
The compound can be used to study drug mechanisms, particularly how the trifluoromethyl group affects the pharmacokinetics and pharmacodynamics of therapeutic agents .
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives, a class to which this compound belongs, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase activity, which could potentially alter ph homeostasis within cells and disrupt various physiological processes .
Biochemical Pathways
Inhibition of carbonic anhydrases can impact a variety of physiological processes, including respiration, fluid secretion, and ph regulation .
Result of Action
The inhibition of carbonic anhydrases can lead to disruptions in ph homeostasis and other physiological processes .
properties
IUPAC Name |
3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDVOYRUCNFWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide |
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